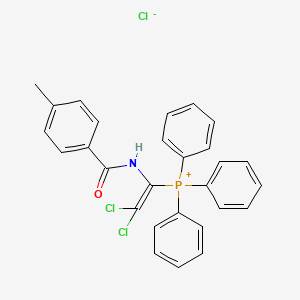
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is a complex organic compound with a molecular formula of C28H23Cl2NOP*Cl and a molecular weight of 526.829 . This compound is known for its unique structure, which includes a triphenylphosphonium group, a dichlorovinyl group, and a 4-methylbenzamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable dichlorovinyl precursor and a 4-methylbenzamido derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Analyse Des Réactions Chimiques
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of (2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with cellular membranes, while the dichlorovinyl and 4-methylbenzamido groups contribute to its reactivity and binding affinity. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
(2,2-Dichloro-1-(4-methylbenzamido)vinyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:
(2,2-Dichloro-1-(4-methoxybenzamido)vinyl)triphenylphosphonium chloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical properties and reactivity.
(2,2-Dichloro-1-(4-chlorobenzamido)vinyl)triphenylphosphonium chloride: The presence of a chloro group instead of a methyl group can lead to different chemical behaviors and applications.
(2,2-Dichloro-1-(4-bromobenzamido)vinyl)triphenylphosphonium chloride:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propriétés
Numéro CAS |
86521-52-0 |
|---|---|
Formule moléculaire |
C28H23Cl3NOP |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
[2,2-dichloro-1-[(4-methylbenzoyl)amino]ethenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H22Cl2NOP.ClH/c1-21-17-19-22(20-18-21)27(32)31-28(26(29)30)33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,1H3;1H |
Clé InChI |
FNZIJSSKNCWVOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
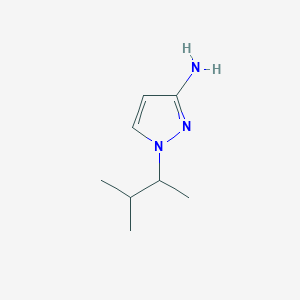
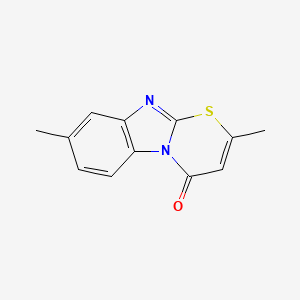
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)

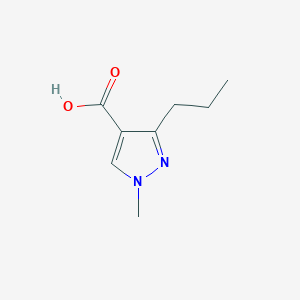

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
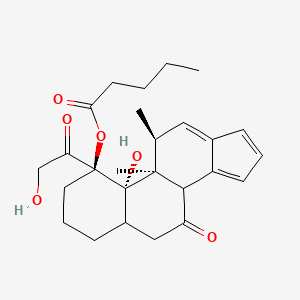


![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
